molecular formula C19H35N5 B5905147 3-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}-1-ethylpiperidine

3-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}-1-ethylpiperidine

Cat. No. B5905147
M. Wt: 333.5 g/mol
InChI Key: KURVRMQKIUFASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}-1-ethylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BTP-235 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Mechanism of Action

The mechanism of action of BTP-235 is not fully understood, but it has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival. BTP-235 has been shown to inhibit the activity of PI3K and mTOR, which are two enzymes involved in the PI3K/Akt/mTOR signaling pathway. This pathway is known to be dysregulated in various types of cancer, and the inhibition of this pathway by BTP-235 has been shown to have anti-cancer properties.
Biochemical and Physiological Effects:
BTP-235 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of cancer cells. BTP-235 has also been shown to inhibit cancer cell proliferation and migration, which are important processes for the spread of cancer cells. In addition, BTP-235 has been shown to have anti-inflammatory properties and has been shown to inhibit the production of various inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BTP-235 has several advantages for lab experiments. It has been shown to be a potent inhibitor of various enzymes involved in cancer cell proliferation and survival, making it a valuable tool for studying the mechanisms of cancer cell growth and survival. BTP-235 has also been shown to have anti-inflammatory and anti-viral properties, making it a valuable tool for studying the mechanisms of inflammation and viral infections. However, BTP-235 has some limitations for lab experiments. It is a complex compound that requires expertise in organic synthesis and purification techniques. In addition, it may have some off-target effects that need to be carefully evaluated in lab experiments.

Future Directions

There are several future directions for research on BTP-235. One direction is to further study its mechanism of action and identify other enzymes or pathways that it may inhibit. Another direction is to study its potential use as a therapeutic agent in the treatment of various types of cancer. In addition, further research is needed to evaluate its potential use as an anti-inflammatory and anti-viral agent. Finally, future research is needed to evaluate its safety and efficacy in preclinical and clinical studies.

Synthesis Methods

The synthesis of BTP-235 involves the reaction of 4-butyl-1H-1,2,3-triazole with piperidine-1-carboxaldehyde followed by the reaction with 1-ethylpiperidine. The final product is obtained after purification and characterization using various spectroscopic techniques. The synthesis of BTP-235 is a complex process that requires expertise in organic synthesis and purification techniques.

Scientific Research Applications

BTP-235 has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have anti-cancer properties and has been studied for its potential use as a therapeutic agent in the treatment of various types of cancer. BTP-235 has also been studied for its potential use as an anti-inflammatory agent and has been shown to have anti-inflammatory properties. In addition, BTP-235 has been studied for its potential use as an anti-viral agent and has been shown to have anti-viral activity against various viruses.

properties

IUPAC Name

3-[[4-(4-butyltriazol-1-yl)piperidin-1-yl]methyl]-1-ethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N5/c1-3-5-8-18-16-24(21-20-18)19-9-12-23(13-10-19)15-17-7-6-11-22(4-2)14-17/h16-17,19H,3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURVRMQKIUFASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN(N=N1)C2CCN(CC2)CC3CCCN(C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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